molecular formula C22H22FN5O4S B2468266 ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate CAS No. 887221-75-2

ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate

Cat. No.: B2468266
CAS No.: 887221-75-2
M. Wt: 471.51
InChI Key: PHSNYJIRTFEYBD-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring:

  • A piperazine core substituted with an ethyl carboxylate group at position 1.
  • A 2-fluorophenyl group attached to the central methyl bridge.
  • A fused triazolo[3,2-b][1,3]thiazole ring system with a hydroxy group at position 6 and a furan-2-yl substituent at position 2.

Its design integrates pharmacophores known for diverse biological activities:

  • Piperazine: Enhances solubility and modulates receptor interactions .
  • 2-Fluorophenyl and furan: Influence electronic properties and binding selectivity .

Properties

IUPAC Name

ethyl 4-[(2-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O4S/c1-2-31-22(30)27-11-9-26(10-12-27)17(14-6-3-4-7-15(14)23)18-20(29)28-21(33-18)24-19(25-28)16-8-5-13-32-16/h3-8,13,17,29H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSNYJIRTFEYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate involves multiple steps, starting with the preparation of the furan, triazole, and thiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include phenacyl bromide, thiourea, and various catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Pharmacological Outcomes

Compound Name/ID Structural Variations Key Findings Reference(s)
Ethyl 4-[(3-fluorophenyl)(2-ethyl-6-hydroxy-triazolo[3,2-b]thiazol-5-yl)methyl]piperazine-1-carboxylate - 3-Fluorophenyl vs. 2-fluorophenyl
- Ethyl substituent on triazolothiazole vs. furan
Reduced steric hindrance at meta position may alter receptor binding kinetics. [1]
Morpholine-substituted derivatives Replacement of piperazine with morpholine Lower toxicity but comparable antiviral activity (IC~50~ ≈ 4–5 µM). [2]
5-HT~1A~ receptor ligands Ortho-substituted phenyl vs. para/meta
- Acetyl group at C-6 of coumarin
Subnanomolar affinity (K~i~ < 1 nM) due to optimal steric/electronic fit. [3]
Benzothiazole-piperazine hybrids Benzothiazole instead of triazolothiazole
- Variable aliphatic linkers
Moderate anticancer activity (IC~50~: 10–50 µM) against HCT-116 and MCF-5. [5, 9]
Piperazinylquinoxalines Quinoxaline core instead of triazolothiazole Potent PI3K inhibition (IC~50~ < 100 nM) but high cytotoxicity. [11]

Pharmacological and Toxicological Profiles

Antiviral Activity

  • Piperazine derivatives with longer aliphatic linkers (e.g., C2 chains) exhibit higher toxicity (CC~50~ < 20 µM) than C1 analogs, reducing therapeutic indices .
  • Acylation of piperazine nitrogen (e.g., ethyl carboxylate in the target compound) reduces toxicity while maintaining antiviral potency, suggesting improved safety profiles .

Receptor Binding and Selectivity

  • Ortho-substituted aryl groups (e.g., 2-fluorophenyl in the target compound) enhance 5-HT~1A~ receptor affinity by optimizing hydrophobic interactions .
  • Replacement of piperazine with morpholine diminishes receptor binding due to reduced basicity and hydrogen-bonding capacity .

Anticancer Potential

  • Triazolothiazole-furan hybrids (as in the target compound) may offer enhanced metabolic stability compared to benzothiazole or quinoxaline derivatives, which are prone to oxidative degradation .
  • Piperazine-linked adamantane derivatives show submicromolar activity against pancreatic cancer but suffer from poor solubility .

Key Advantages of the Target Compound

Balanced Pharmacokinetics : The ethyl carboxylate group improves solubility without compromising membrane permeability .

Selective Binding : The 2-fluorophenyl and furan substituents likely confer selectivity for targets sensitive to ortho-aryl and oxygen-rich heterocycles .

Reduced Toxicity: Acylation of piperazine mitigates cytotoxicity observed in non-acylated analogs (e.g., CC~50~ > 50 µM vs. < 20 µM) .

Biological Activity

Ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate is a complex organic compound belonging to a class of piperazine derivatives. Its unique structure features multiple functional groups that contribute to its potential biological activities, particularly in the fields of neuroprotection and anti-inflammation.

Chemical Structure and Properties

The compound has a molecular formula of C₂₃H₂₃F N₄O₃S and a molecular weight of approximately 488.0 g/mol. The presence of a piperazine ring, triazole moiety, and thiazole structure enhances its reactivity and interaction with various biological pathways.

Biological Activities

Research indicates that this compound exhibits significant biological activity:

  • Neuroprotective Effects : Studies have shown that it can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in stimulated microglial cells, suggesting its potential utility in treating neurodegenerative disorders such as Alzheimer's disease .
  • Anti-inflammatory Properties : The compound has been linked to the modulation of inflammatory pathways, particularly through the inhibition of NF-kB signaling. This property may offer therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionPotential Applications
NeuroprotectionInhibition of NO and TNF-α productionAlzheimer's disease
Anti-inflammatoryModulation of NF-kB signalingChronic inflammatory diseases
CytotoxicityInteraction with cancer cell linesCancer therapy

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Neuroprotective Study : A study demonstrated that treatment with this compound reduced neuronal cell death in models of oxidative stress by modulating endoplasmic reticulum stress pathways .
  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibited cytotoxic effects against various cancer cell lines. For instance, it showed significant activity against the HCT116 colon cancer cell line with an IC50 value indicating moderate potency .
  • Inflammation Model : In models of inflammation, the compound demonstrated a significant reduction in inflammatory markers when administered prior to inflammatory stimuli .

Structure-Activity Relationship (SAR)

The structural complexity of this compound allows for diverse interactions within biological systems. Its multi-functional groups enhance its binding affinity to various biological targets compared to simpler analogs.

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
Ethyl 4-[1-(3-fluorophenyl)-1H-triazole-4-carbonyl]piperazine-1-carboxylateC₂₃H₂₃F N₄O₃Anticancer
Ethyl 4-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,3]thiazol-5-yl]methyl]piperazine-1-carboxylateC₂₂H₂₃ClN₄O₃SAnti-inflammatory
1-[4-(Trifluoromethyl)phenyl]-N-methylpiperazineC₁₄H₁₈F₃NAntidepressant

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core, followed by coupling with fluorophenyl and piperazine moieties. Key steps include:

  • Thiazole-triazole ring formation : Achieved via cyclization under reflux with DMF or chloroform as solvents and triethylamine as a base .
  • Piperazine coupling : Alkylation or nucleophilic substitution at the piperazine nitrogen, requiring anhydrous conditions and catalysts like Pd(OAc)₂ for cross-coupling .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity . Critical conditions : Temperature (60–120°C), solvent polarity, and catalyst selection significantly impact yield (45–70%) and purity.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Key peaks include:
  • Piperazine protons at δ 2.5–3.5 ppm (multiplet, 8H) .
  • Furan protons at δ 6.3–7.2 ppm (aromatic region) .
  • Hydroxy group resonance at δ 9.5–10.5 ppm (broad singlet) .
    • IR spectroscopy : Bands at 1650–1700 cm⁻¹ (C=O ester), 3200–3400 cm⁻¹ (O-H stretch) .
    • Mass spectrometry : Molecular ion [M+H]⁺ consistent with calculated molecular weight (e.g., ~460–475 g/mol) .

Advanced Research Questions

Q. How does the thiazolo-triazole core influence biological activity, particularly NLRP3 inflammasome inhibition?

The thiazolo-triazole system acts as a pharmacophore by:

  • Hydrogen bonding : The 6-hydroxy group interacts with NLRP3’s ASC protein (binding energy: −8.2 kcal/mol in docking studies) .
  • Electron-deficient triazole : Stabilizes interactions with inflammasome cysteine residues. Validation assays :
  • In vitro : IL-1β ELISA in LPS-primed macrophages (IC₅₀: ~2.5 μM) .
  • Western blot : Caspase-1 cleavage inhibition .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Discrepancies may arise from assay conditions (e.g., cell type, LPS concentration). Methodological solutions include:

  • Standardized protocols : Use THP-1 monocytes (ATCC) with 10 ng/mL LPS priming.
  • Dose-response curves : Test 0.1–50 μM in triplicate .
  • Kinetic studies : Monitor IL-1β release at 6, 12, and 24 hours . Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates .

Methodological Guidance

Q. What computational approaches predict target binding and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina with NLRP3 (PDB: 6NPY) to identify binding poses .
  • MD simulations : GROMACS for 100 ns to assess stability of ligand-protein complexes .
  • ADMET prediction : SwissADME for bioavailability (TPSA: 90–110 Ų; LogP: 2.5–3.5) .

Q. How to optimize synthetic yield when scaling up reactions?

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (80–120°C), and catalyst loading (0.5–5 mol%) .
  • Continuous-flow systems : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • In-line analytics : Use ReactIR to monitor intermediate formation .

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